(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
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Overview
Description
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a synthetic organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.
Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functional group modifications: Introduction of the dimethoxyphenyl and fluorophenyl groups can be done through substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, pyrazoloquinoline derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline derivatives: These compounds share the core structure and may have similar biological activities.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may exhibit similar chemical reactivity and biological properties.
Fluorophenyl derivatives: The presence of the fluorophenyl group can influence the compound’s pharmacokinetics and binding affinity.
Uniqueness
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H22FN3O4 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22FN3O4/c1-31-18-8-7-12(11-19(18)32-2)13-9-16-21(17(29)10-13)20(14-5-3-4-6-15(14)25)22-23(26-16)27-28-24(22)30/h3-8,11,13,20H,9-10H2,1-2H3,(H3,26,27,28,30)/t13-,20-/m0/s1 |
InChI Key |
DSGFQBBWFVTEDI-RBZFPXEDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=CC=C5F)C(=O)C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=CC=C5F)C(=O)C2)OC |
Origin of Product |
United States |
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